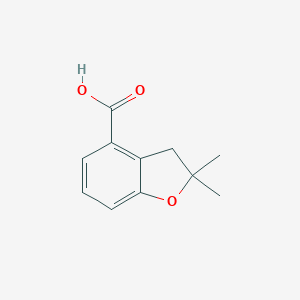

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-7(10(12)13)4-3-5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPSSIGWHVYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220637 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123656-35-9 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123656-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Structure Elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. This document is designed to guide researchers through the logical process of piecing together molecular architecture from raw analytical data. We will delve into the rationale behind the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the self-validating nature of a multi-technique approach are emphasized throughout. While a definitive X-ray crystal structure for this specific molecule is not publicly available, this guide will culminate in an unambiguous structural confirmation based on the convergence of spectroscopic evidence.

Introduction: The Importance of Structural Integrity

The precise three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For drug development professionals and medicinal chemists, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. The dihydrobenzofuran scaffold is a privileged structure in numerous biologically active compounds, making the unambiguous characterization of its derivatives paramount. This guide will use 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid as a case study to illustrate a robust workflow for structural elucidation, ensuring scientific integrity and trustworthiness in research outcomes.

Experimental Design: A Multi-Faceted Approach

The elucidation of an unknown molecular structure is akin to solving a puzzle. Each piece of analytical data provides a clue, and it is the congruence of these clues that leads to a confident structural assignment. Our approach relies on the synergistic use of several key analytical techniques.

Representative Synthesis Protocol

A plausible synthetic route to 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid can be adapted from methods for analogous structures. A common strategy involves the reaction of a suitably substituted salicylic acid derivative.[1][2]

Step-by-Step Methodology:

-

Starting Material: Begin with a substituted salicylic acid, such as 3-isoprenyl-salicylic acid.

-

Cyclization: Under acidic conditions (e.g., using a Lewis acid like TiCl₄ or a protic acid), the isoprenyl group can be induced to cyclize with the phenolic hydroxyl group.[1] This reaction forms the dihydrofuran ring.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.

Data Acquisition and Interpretation

The following sections will detail the expected data from each spectroscopic technique and the logical steps taken to interpret this information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent first-pass technique to identify the key functional groups present in a molecule.[3][4]

Experimental Protocol (ATR-FTIR):

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured.

-

The infrared spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2970 | Medium | C-H stretch (sp³ C-H) |

| ~1680 | Strong | C=O stretch (Aromatic Carboxylic Acid) |

| ~1600, 1480 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1250 | Medium | C-O stretch (Aryl Ether and Carboxylic Acid) |

Interpretation:

The most telling feature in the IR spectrum is the very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5][6] The presence of a strong, sharp peak around 1680 cm⁻¹ is indicative of a carbonyl (C=O) stretch, and its position suggests it is conjugated with an aromatic ring.[7] The C-H stretching vibrations of the methyl and methylene groups are expected around 2970 cm⁻¹. The presence of aromatic C=C stretching peaks and a C-O stretching band for the aryl ether further supports the proposed dihydrobenzofuran core.[8]

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure.[9][10]

Experimental Protocol (Electron Ionization - MS):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

Data Presentation:

| m/z | Relative Intensity | Assignment |

| 192 | High | Molecular Ion [M]⁺ |

| 177 | Very High (Base Peak) | [M - CH₃]⁺ |

| 149 | Medium | [M - CH₃ - CO]⁺ or [M - C₃H₇]⁺ |

| 131 | Medium | [M - COOH - H₂O]⁺ |

Interpretation:

The molecular ion peak at m/z 192 corresponds to the molecular weight of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (C₁₁H₁₂O₃). The base peak at m/z 177 is highly characteristic and results from the loss of a methyl radical (•CH₃), a very favorable fragmentation due to the formation of a stable tertiary carbocation.[11][12] Further fragmentation can lead to the loss of carbon monoxide or other neutral fragments, giving rise to the other observed peaks. The fragmentation pattern strongly supports the presence of the gem-dimethyl group on the dihydrofuran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[13][14]

Experimental Protocol (¹H and ¹³C NMR):

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

¹H NMR Data Presentation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.4 | Triplet | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| ~3.1 | Singlet | 2H | -CH₂- |

| ~1.5 | Singlet | 6H | 2 x -CH₃ |

¹H NMR Interpretation:

-

The broad singlet at a very downfield chemical shift (~12.5 ppm) is characteristic of a carboxylic acid proton.[5]

-

The signals in the aromatic region (~6.9-7.8 ppm) with a total integration of 3H suggest a trisubstituted benzene ring. The splitting pattern (doublet, triplet, doublet) is consistent with three adjacent aromatic protons.

-

The singlet at ~3.1 ppm integrating to 2H is indicative of a methylene group (-CH₂-) that has no adjacent protons, which is consistent with its position on the dihydrofuran ring next to the gem-dimethyl group.

-

The prominent singlet at ~1.5 ppm integrating to 6H is a clear indication of two equivalent methyl groups (-CH₃), characteristic of the gem-dimethyl substitution at the 2-position of the dihydrofuran ring.

¹³C NMR Data Presentation:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~160 | Ar-C (quaternary, attached to O) |

| ~132 | Ar-C (CH) |

| ~128 | Ar-C (CH) |

| ~125 | Ar-C (quaternary, attached to COOH) |

| ~118 | Ar-C (CH) |

| ~87 | C (quaternary, attached to two CH₃ and O) |

| ~32 | -CH₂- |

| ~28 | 2 x -CH₃ |

¹³C NMR Interpretation:

-

The signal at ~172 ppm is in the typical range for a carboxylic acid carbonyl carbon.[5]

-

The signals in the aromatic region (~118-160 ppm) account for the six carbons of the benzene ring. The presence of two quaternary carbon signals in this region supports a trisubstituted pattern.

-

The signal at ~87 ppm is characteristic of a quaternary carbon singly bonded to an oxygen and two other carbons, which perfectly matches the C2 of the dihydrobenzofuran ring.

-

The signal at ~32 ppm corresponds to the methylene carbon (C3) of the dihydrofuran ring.

-

The signal at ~28 ppm represents the two equivalent methyl carbons of the gem-dimethyl group.

Structure Confirmation: The Convergence of Evidence

The final step in structure elucidation is to integrate all the spectroscopic data to see if it converges on a single, unambiguous structure.

The combined data paints a clear picture:

-

IR and NMR unequivocally confirm the presence of a carboxylic acid and an aromatic ring.

-

Mass Spectrometry provides the molecular formula (C₁₁H₁₂O₃) and a key fragmentation pattern indicating a gem-dimethyl group.

-

¹H and ¹³C NMR together map out the entire carbon-hydrogen framework, including the trisubstituted aromatic ring, the methylene group, and the two equivalent methyl groups attached to a quaternary carbon. The chemical shifts are all consistent with the proposed dihydrobenzofuran ring system.

All pieces of evidence independently and collectively support the structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid .

Conclusion

The structural elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid serves as a prime example of the power of a multi-spectroscopic approach in modern organic chemistry. By systematically acquiring and interpreting data from IR, MS, and NMR, a self-validating and trustworthy structural assignment can be achieved. This methodical process is fundamental to ensuring the integrity of chemical research and is an indispensable skill for scientists in both academic and industrial settings.

References

-

Silva, E. A., et al. (2019). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]

-

Wikipedia contributors. (2023). Mass spectral interpretation. Wikipedia. [Link]

-

Patsnap. (2023). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [Link]

-

Smith, B. C. (2018). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. [Link]

-

LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]

-

Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Fiveable. [Link]

-

National Science Foundation. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]

-

StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. [Link]

-

AZoM. (2023). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

-

LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (2023). X-ray crystallography. Wikipedia. [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. PMC. [Link]

-

LibreTexts. (2023). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

-

ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

-

ResearchGate. (2022). Synthesis and SAR of 2,3‐Dihydro‐1‐benzofuran‐4‐carboxylates: Potent Salicylic Acid‐Based Lead Structures against Plant Stress. ResearchGate. [Link]

-

Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

-

SciSpace. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

-

Medeiros, T. C. T., et al. (2016). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 136-143. [Link]

-

ResearchGate. (2022). Synthesis and SAR of 2,3‐Dihydro‐1‐benzofuran‐4‐carboxylates: Potent Salicylic Acid‐Based Lead Structures against Plant Stress. ResearchGate. [Link]

-

ResearchGate. (2022). Synthesis of substituted 2,3‐dihydro‐1‐benzofuran‐4‐carboxylates 13, 14, 15 and 16. ResearchGate. [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

-

ResearchGate. (2024). Synthesis of (2,3-dihydrobenzofuran-3-yl)acetic acids from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). ResearchGate. [Link]

-

LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

Zare, M., et al. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. International Journal of Analytical Chemistry. [Link]

-

Rapid Communications in Mass Spectrometry. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

-

ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures. ResearchGate. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 11. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

Introduction

The benzofuran scaffold is a prominent heterocyclic system found in a vast array of biologically active natural products and synthetic compounds. Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antioxidant activities. The dihydrobenzofuran core, in particular, offers a three-dimensional structure that is often sought after in modern drug discovery programs. This guide focuses on a specific, yet underexplored, member of this family: 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid .

While direct literature on this particular isomer is sparse, this guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview based on established synthetic methodologies for related compounds, predicted analytical data, and the known biological activities of the broader dihydrobenzofuran class. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules.

Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

A plausible and efficient synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the 2,2-dimethyl-2,3-dihydrobenzofuran core followed by the introduction of the carboxylic acid moiety at the C4 position.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is outlined below. This pathway leverages well-established reactions in organic synthesis.

Caption: Proposed synthetic pathway for 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1 & 2: Williamson Ether Synthesis and Claisen Rearrangement

The synthesis would commence with the O-alkylation of salicylic acid with methallyl chloride to form the corresponding ether. This is a standard Williamson ether synthesis. The resulting ether would then undergo a thermal Claisen rearrangement to furnish the key intermediate, a 3-alkenyl salicylic acid derivative.

Protocol:

-

To a solution of salicylic acid in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Add methallyl chloride dropwise at room temperature and then heat the mixture to reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude ether is then heated in a high-boiling solvent (e.g., N,N-diethylaniline) to effect the Claisen rearrangement.

-

The product, an ortho-alkenyl salicylic acid, is purified by column chromatography.

Step 3: Cyclization to form the Dihydrobenzofuran Ring

The ortho-alkenyl salicylic acid derivative can be cyclized to the 2,2-dimethyl-2,3-dihydrobenzofuran ring system. This can be achieved through various methods, including acid-catalyzed cyclization.

Protocol:

-

Dissolve the purified ortho-alkenyl salicylic acid in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 2,2-dimethyl-2,3-dihydrobenzofuran derivative by column chromatography.

Step 4: Regioselective Bromination

To introduce a functional group at the desired C4 position, a regioselective bromination of the dihydrobenzofuran ring is a viable strategy. The directing effects of the ether oxygen and the alkyl substituents would favor substitution at the C4 or C6 position. Reaction conditions can be optimized to favor the desired C4 isomer.

Protocol:

-

Dissolve the 2,2-dimethyl-2,3-dihydrobenzofuran derivative in a non-polar solvent like dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in the same solvent dropwise, in the dark.

-

Stir the reaction at low temperature for a specified time, monitoring by GC-MS or TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry, and concentrate.

-

The isomeric products can be separated by careful column chromatography.

Step 5: Grignard Reaction and Carboxylation

The final step involves the conversion of the 4-bromo derivative to the target carboxylic acid. This is classic organometallic chemistry involving the formation of a Grignard reagent followed by quenching with carbon dioxide.

Protocol:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine.

-

Add a solution of the 4-bromo-2,2-dimethyl-2,3-dihydrobenzofuran in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, cool the reaction in a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the solution for an extended period.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

-

The final product can be purified by recrystallization or column chromatography.

Characterization and Spectroscopic Data

As no experimental data for 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is readily available, the following are predicted spectroscopic data based on the proposed structure and known values for similar compounds.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons at the 5, 6, and 7 positions. A singlet for the methylene protons at C3. A singlet for the two methyl groups at C2. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Quaternary carbons for C2, C3a, and C7a. Methylene carbon for C3. Two equivalent methyl carbons. Aromatic carbons. A downfield signal for the carboxylic acid carbon. |

| IR (Infrared) | A broad O-H stretch for the carboxylic acid. A sharp C=O stretch for the carboxylic acid. C-O stretching for the ether linkage. Aromatic C-H and C=C stretching. |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₃ (192.21 g/mol ). Fragmentation patterns showing the loss of a methyl group and the carboxylic acid group. |

Potential Applications in Drug Discovery

The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry. The introduction of a carboxylic acid at the C4 position opens up numerous possibilities for further derivatization and biological screening.

Inferred Biological Activities

Based on the known activities of related benzofuran and dihydrobenzofuran derivatives, 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid and its analogs could be investigated for the following therapeutic areas:

-

Anticancer Agents: Many benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines. The carboxylic acid handle can be used to synthesize amide or ester libraries to explore structure-activity relationships.

-

Anti-inflammatory Agents: The dihydrobenzofuran core is present in compounds with anti-inflammatory properties. The carboxylic acid moiety could mimic the acidic functionality of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neurological Disorders: Some benzofuran derivatives have shown activity against neurological targets.

Future Directions

The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid provides a valuable building block for the creation of new chemical entities. High-throughput screening of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic leads. The carboxylic acid group also allows for the development of prodrugs to improve pharmacokinetic properties.

Caption: Potential applications and research directions for the title compound.

Conclusion

While 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is not a well-documented compound, this in-depth technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and the known biological activities of the dihydrobenzofuran class, this guide serves as a valuable starting point for researchers and drug development professionals. The exploration of this and similar novel structures holds significant promise for the discovery of new therapeutic agents.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019 Apr; 24(8): 1571. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019; 9(49): 28746-28767. [Link]

-

Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. 2015 Jun 15;25(12):2545-9. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

- Method for the synthesis of 4-benzofuran-carboxylic acid.

-

Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie. 2019 Feb 25; 58(9): 2826–2830. [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. 2019; 96: 98-109. [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

-

Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. ResearchGate. [Link]

-

Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. National Institutes of Health. [Link]

-

Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. National Institutes of Health. [Link]

- Preparation method of 2, 3-dihydrobenzofuran compound.

- Benzopyranofuran compound and its preparation method and application.

In Silico Modeling of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Foreword

In the contemporary landscape of pharmaceutical research, the integration of computational methodologies is no longer a novelty but a cornerstone of efficient and targeted drug discovery. This technical guide is designed for researchers, medicinal chemists, and computational biologists who are keen to apply in silico techniques to investigate the interactions of small molecules with biological targets. We will use 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid as a case study to illustrate a comprehensive workflow, from target identification to the intricate analysis of molecular interactions through docking and dynamic simulations. The principles and protocols detailed herein are broadly applicable and aim to provide a robust framework for your own research endeavors.

Introduction: The Scientific Rationale for In Silico Investigation

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is a member of the benzofuran family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Various derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The rigid fused ring system, combined with the ionizable carboxylic acid group, provides a structural framework conducive to specific and potentially high-affinity interactions with protein targets.

In silico modeling offers a powerful lens through which we can predict and analyze these interactions at an atomic level. By simulating the binding of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid to a protein target, we can gain invaluable insights into its potential mechanism of action, binding affinity, and the key molecular determinants of its biological activity. This computational approach allows for the rapid screening of potential targets and the generation of testable hypotheses, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.

Target Identification: A Hypothesis-Driven Approach

While no specific biological target has been definitively assigned to 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid in the public domain, the known bioactivities of structurally related compounds can guide our target selection process. Numerous studies have reported the anticancer properties of benzofuran derivatives. This suggests that proteins implicated in cancer progression are plausible targets. One such target, which is overexpressed in many solid tumors and plays a crucial role in the tumor microenvironment, is Carbonic Anhydrase IX (CA IX) .[1][2] This enzyme is a transmembrane protein that contributes to the acidification of the extracellular space, promoting tumor growth and metastasis.[1][2] Therefore, for the purpose of this technical guide, we will hypothesize Carbonic Anhydrase IX as a relevant biological target for our in silico investigation.

Target Selection Workflow:

Caption: A hypothesis-driven workflow for target identification.

Physicochemical Properties of the Ligand

Before proceeding with the modeling studies, it is essential to characterize the physicochemical properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid. These properties influence its pharmacokinetic and pharmacodynamic behavior.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Data sourced from PubChem.

In Silico Modeling: A Practical Step-by-Step Protocol

This section provides a detailed, replicable workflow for the in silico analysis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid with Carbonic Anhydrase IX.

Ligand and Receptor Preparation: The Foundation of Accuracy

The quality of your input structures is paramount to the reliability of your in silico predictions.

Ligand Preparation Protocol:

-

Obtain Ligand Structure: The 2D structure and SMILES string of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid can be obtained from the PubChem database (CID: 143564).

-

Generate 3D Coordinates: Use a tool such as Open Babel to convert the SMILES string into a 3D structure.

-

Protonation and Tautomeric State: At a physiological pH of 7.4, the carboxylic acid group will be deprotonated. It is crucial to model the ligand in its biologically relevant ionization state.

-

Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Receptor Preparation Protocol (Target: Carbonic Anhydrase IX):

-

Select a High-Quality Crystal Structure: From the RCSB Protein Data Bank, select a high-resolution crystal structure of human Carbonic Anhydrase IX. For this guide, we will use PDB ID: 6FE2 , which has a resolution of 1.87 Å.[1]

-

Pre-processing the PDB File:

-

Remove all water molecules and co-crystallized ligands/ions that are not essential for the catalytic activity (the zinc ion in the active site should be retained).

-

Add polar hydrogen atoms, as they are typically absent in X-ray crystal structures.

-

Assign correct bond orders and hybridization states.

-

-

Protonation of Titratable Residues: The protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) can significantly impact ligand binding. Use a tool like H++ or PROPKA to predict the protonation states at physiological pH.

-

Energy Minimization: Perform a constrained energy minimization of the receptor to relax any steric clashes, while keeping the backbone atoms fixed to preserve the experimentally determined fold.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.

Molecular Docking Workflow:

Caption: A streamlined workflow for molecular docking.

Detailed Docking Protocol (using AutoDock Vina):

-

Define the Search Space: A grid box must be defined around the active site of CA IX. This box should be centered on the catalytic zinc ion and be large enough to accommodate the ligand with rotational and translational freedom.

-

Run the Docking Calculation: Execute AutoDock Vina, providing the prepared ligand and receptor files, along with the grid parameters. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.

-

Analyze the Docking Results:

-

The output will consist of a series of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

The top-ranked poses should be visually inspected using molecular graphics software (e.g., PyMOL, ChimeraX).

-

Key interactions to analyze include hydrogen bonds, coordination with the zinc ion, and hydrophobic interactions.

-

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the time-dependent behavior of the protein-ligand complex, providing insights into its stability and the dynamics of the interactions.

Molecular Dynamics Workflow:

Caption: The workflow for a typical molecular dynamics simulation.

Detailed MD Protocol (using GROMACS):

-

System Setup:

-

Take the top-ranked protein-ligand complex from the docking study.

-

Place the complex in a periodic simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature to ensure the system reaches the correct density.

-

-

Production MD: Run the production simulation for a duration sufficient to observe the stability of the protein-ligand complex (e.g., 100 ns).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and lifetime of hydrogen bonds between the ligand and the protein.

-

Data Interpretation and Future Directions

The results from the molecular docking and MD simulations should be synthesized to build a comprehensive picture of the interaction between 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid and Carbonic Anhydrase IX.

| Data Type | Key Metrics | Interpretation |

| Molecular Docking | Binding Affinity (kcal/mol) | A lower value suggests a stronger predicted binding. |

| Binding Pose | The specific orientation and conformation of the ligand in the active site. | |

| Molecular Dynamics | RMSD | Stable RMSD values for the ligand and protein indicate a stable complex. |

| RMSF | High RMSF in certain protein regions may indicate conformational changes upon ligand binding. | |

| Interaction Stability | The persistence of key interactions (e.g., hydrogen bonds) over the simulation time. |

The insights gained from this in silico workflow can then be used to:

-

Guide Lead Optimization: Modify the structure of the ligand to enhance its binding affinity and selectivity.

-

Design Experimental Validation: Propose specific residues for site-directed mutagenesis experiments to confirm their role in ligand binding.

-

Prioritize Compounds for Synthesis and Biological Testing: Screen a virtual library of analogs and select the most promising candidates for experimental evaluation.

Conclusion

This technical guide has provided a detailed, step-by-step protocol for the in silico investigation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid. By leveraging the power of molecular docking and molecular dynamics simulations, researchers can efficiently explore the potential interactions of small molecules with their biological targets, thereby accelerating the pace of drug discovery and development. The methodologies outlined here are not only applicable to the specific case study but also serve as a foundational guide for a wide range of in silico drug discovery projects.

References

-

Kazokaite, J., Niemans, R., Dudutiene, V., Becker, H.M., Leitans, J., Zubriene, A., Baranauskiene, L., Gondi, G., Zeidler, R., Matuliene, J., Tars, K., Yaromina, A., Lambin, P., Dubois, L.J., & Matulis, D. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget, 9(54), 30363–30377. Available at: [Link]

-

Supuran, C. T. (2016). Carbonic anhydrase IX: A new target for cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-5. Available at: [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity.[1] Its rigid structure provides a well-defined spatial arrangement for substituents, making it a valuable core for drug discovery and development. This guide provides a detailed, three-step synthetic pathway to 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, a functionalized derivative suitable for further elaboration in medicinal chemistry programs.

The chosen synthetic strategy is designed for robustness and scalability, proceeding through common and well-understood chemical transformations. It begins with the construction of the core dihydrobenzofuran ring system, followed by regioselective functionalization of the aromatic ring, and concludes with the oxidation to the target carboxylic acid.

Overall Synthetic Workflow

The synthesis is accomplished in three primary stages:

-

Formation of the Dihydrobenzofuran Core: Synthesis of the intermediate 2,2-Dimethyl-2,3-dihydrobenzofuran from readily available phenol.

-

Aromatic Formylation: Regioselective introduction of an aldehyde group at the C4 position via the Vilsmeier-Haack reaction.

-

Oxidation to Carboxylic Acid: Mild and selective oxidation of the intermediate aldehyde to the final carboxylic acid product using the Pinnick oxidation.

Caption: Overall three-step synthesis of the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran (Intermediate 1)

Principle & Mechanistic Insight: This initial step constructs the core heterocyclic system. The synthesis proceeds via two key transformations:

-

O-Alkylation: Phenol is first deprotonated to the more nucleophilic phenoxide, which then undergoes an SN2 reaction with methallyl chloride to form methallyl phenyl ether.

-

Claisen Rearrangement & Cyclization: The ether is heated, typically in the presence of an acid catalyst, to induce a thermal[2][2]-sigmatropic rearrangement (Claisen rearrangement), forming 2-(2-methylallyl)phenol.[3] The acidic conditions then catalyze an intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across the alkene to form the stable five-membered dihydrofuran ring.[4]

Protocol:

-

Part A: Synthesis of Methallyl Phenyl Ether

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 5 mL per 1 g of phenol).

-

Stir the suspension vigorously and add methallyl chloride (1.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether, wash with 1M NaOH (aq) to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methallyl phenyl ether, which can be used in the next step without further purification.

-

-

Part B: Rearrangement and Cyclization

-

Place the crude methallyl phenyl ether into a flask equipped for distillation.

-

Add a catalytic amount of a Lewis acid such as anhydrous magnesium chloride (approx. 0.05 eq) or a Brønsted acid like p-toluenesulfonic acid.[3]

-

Heat the mixture to 190-210 °C. The reaction will proceed via rearrangement and immediate cyclization.[3]

-

The product, 2,2-dimethyl-2,3-dihydrobenzofuran, can be purified directly by vacuum distillation.

-

Expected Yield: 70-80% over two steps.

Step 2: Vilsmeier-Haack Formylation of 2,2-Dimethyl-2,3-dihydrobenzofuran (Intermediate 2)

Principle & Mechanistic Insight: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[5] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6] The dihydrobenzofuran ring is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen, which directs substitution to the ortho and para positions. Due to steric hindrance at the C7 position (ortho), substitution is strongly favored at the C4 position (para).[7]

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Protocol:

-

In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

-

Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.[8]

-

Add 2,2-dimethyl-2,3-dihydrobenzofuran (Intermediate 1, 1.0 eq) dropwise to the reagent mixture, maintaining the temperature below 20 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, then heat to 60-70 °C for an additional 2 hours or until TLC indicates consumption of the starting material.

-

Cool the reaction mixture back down to 0 °C and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir the resulting mixture for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2,2-dimethyl-2,3-dihydrobenzofuran-4-carbaldehyde as a pure solid.

Expected Yield: 75-85%.

Step 3: Pinnick Oxidation to 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (Final Product)

Principle & Mechanistic Insight: The Pinnick oxidation is a highly efficient and mild method for converting aldehydes to carboxylic acids.[9] It is particularly valuable for substrates with other potentially oxidizable functional groups. The active oxidant is chlorous acid (HClO₂), generated in situ from sodium chlorite (NaClO₂) and a mild acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).[10] A crucial component is a scavenger, such as 2-methyl-2-butene, which reacts with the hypochlorous acid (HOCl) byproduct, preventing side reactions that can consume the chlorite oxidant or react with the product.[11][12]

Protocol:

-

Dissolve the aldehyde (Intermediate 2, 1.0 eq) in tert-butanol and water (typically a 1:1 or 2:1 v/v mixture, approx. 10 mL per 1 g of aldehyde).

-

To this stirred solution, add 2-methyl-2-butene (4.0-5.0 eq) as a scavenger.[11]

-

In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq).

-

Add the aqueous oxidant/buffer solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to 0 °C and quench any remaining oxidants by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Acidify the mixture to pH 2-3 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the final product, 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.

Expected Yield: >90%.

Data and Reagent Summary

| Step | Starting Material | Reagents | Product | M.W. ( g/mol ) | Typical Yield |

| 1 | Phenol | K₂CO₃, Methallyl Chloride, p-TsOH | 2,2-Dimethyl-2,3-dihydrobenzofuran | 148.20 | 70-80% |

| 2 | Intermediate 1 | POCl₃, DMF, NaOAc | 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carbaldehyde | 176.21 | 75-85% |

| 3 | Intermediate 2 | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid | 192.21 | >90% |

Safety Precautions

-

Phenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methallyl Chloride: Flammable liquid and vapor. Harmful if swallowed or inhaled. It is a lachrymator.

-

Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry apparatus within a fume hood.

-

Pinnick Oxidation: The reaction can be exothermic. Sodium chlorite is a strong oxidizing agent; do not mix with concentrated acids or organic materials without dilution.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

-

A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. (2014). Advanced Synthesis & Catalysis. Available at: [Link]

- Towns, D. L. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. U.S. Patent No. 3,419,579. Washington, DC: U.S. Patent and Trademark Office.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.

-

Wikipedia. (n.d.). Pinnick oxidation. Available at: [Link]

-

Han, Y.-P., et al. (2016). Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol. Organic Letters, 18(15), 3866-3869. Available at: [Link]

- Patel, H. M., & Patel, V. M. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Available at: [Link]

-

Al-Shamaa, D., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5783-5792. Available at: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 4. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Derivatives of this framework exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[3][4] This has cemented their status as a high-value target in medicinal chemistry and drug development. Consequently, the development of robust, efficient, and versatile synthetic methodologies to access structurally diverse benzofuran derivatives is a paramount objective for researchers in the field.

Among the myriad of synthetic tools available, palladium-catalyzed reactions have emerged as the gold standard for constructing the benzofuran ring system.[5][6] These methods are prized for their high efficiency, broad functional group tolerance, and the ability to forge C-C and C-O bonds with remarkable precision. This guide provides an in-depth exploration of key palladium-catalyzed strategies, offering detailed mechanistic insights and field-proven experimental protocols for the synthesis of benzofuran derivatives.

Strategic Overview: Major Palladium-Catalyzed Pathways

The construction of the benzofuran core via palladium catalysis can be broadly categorized into several powerful strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product. The most prominent and widely adopted approaches include:

-

Domino Sonogashira Coupling & Intramolecular Cyclization: This is arguably one of the most powerful and common one-pot methods. It involves the palladium/copper co-catalyzed coupling of a o-halophenol with a terminal alkyne, which is immediately followed by an intramolecular cyclization (annulation) to form the benzofuran ring.[7][8] This tandem process is highly atom-economical and allows for rapid assembly of complex 2-substituted benzofurans.[9]

-

Intramolecular Heck Reaction: This strategy involves the intramolecular cyclization of a pre-formed substrate, typically an o-alkenylphenol or an allyloxy-substituted aryl halide.[10][11] The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the tethered olefin and subsequent β-hydride elimination to yield the benzofuran (or dihydrobenzofuran) product.

-

Direct C-H Activation/Arylation: Representing the cutting edge of synthetic efficiency, these methods bypass the need for pre-functionalized starting materials (like halides).[3] A palladium catalyst is used to directly activate a C-H bond on the furan ring (for functionalization) or an aromatic C-H bond on a phenol derivative, followed by coupling with a suitable partner.[12][13][14]

Mechanistic Deep Dive & Catalytic Cycles

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The catalytic cycles for the primary pathways are detailed below.

Domino Sonogashira Coupling and Cyclization

This process elegantly combines two distinct catalytic cycles—a Sonogashira cross-coupling and an intramolecular hydroalkoxylation/annulation—into a single, efficient operation. The reaction is typically initiated by the coupling of a o-iodophenol with a terminal alkyne.

Causality Behind Component Selection:

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂): The primary catalyst responsible for the C-C bond formation. The Pd(0) active species is generated in situ and undergoes oxidative addition with the o-halophenol.

-

Copper(I) Co-catalyst (e.g., CuI): Crucial for the Sonogashira coupling portion. It reacts with the terminal alkyne to form a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[5]

-

Base (e.g., NEt₃, K₂CO₃, Cs₂CO₃): Serves two key roles. First, it deprotonates the terminal alkyne, aiding in the formation of the copper acetylide. Second, it deprotonates the phenolic hydroxyl group, rendering it a more potent nucleophile for the subsequent intramolecular cyclization.[1] It also acts as a scavenger for the HX acid generated during the cycle.

-

Ligand (e.g., PPh₃): Stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity and solubility.

Intramolecular Heck Reaction

This pathway is a powerful method for forming five- or six-membered rings. For benzofuran synthesis, an o-allyloxyphenyl halide is a common precursor, leading to dihydrobenzofurans.

Causality Behind Component Selection:

-

Palladium(0) Source (e.g., Pd(OAc)₂, Pd₂(dba)₃): The active Pd(0) catalyst is generated in situ from a more stable Pd(II) precatalyst, often through reduction by a phosphine ligand or other additives.

-

Ligand (e.g., S-Phos, P(o-tol)₃): Bulky, electron-rich phosphine ligands are often essential. They promote the initial oxidative addition step and stabilize the catalytically active species throughout the cycle.

-

Base (e.g., NaOtBu, K₂CO₃): Required for the final β-hydride elimination step, which regenerates the Pd(0) catalyst and releases the product. The choice of base can significantly impact reaction rate and yield.

Experimental Protocols

The following protocols are representative examples derived from established literature procedures and should be adapted based on the specific substrate and available laboratory equipment.[11][15]

Protocol 1: Synthesis of 2-Arylbenzo[b]furans via Domino Sonogashira Coupling-Cyclization

This protocol describes a general one-pot method for synthesizing 2-arylbenzo[b]furans from o-iodophenols and terminal arylacetylenes.[3][8]

Materials:

-

o-Iodophenol (1.0 mmol, 1.0 equiv)

-

Arylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

-

Triethylamine (NEt₃) (3.0 mmol, 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add o-iodophenol, PdCl₂(PPh₃)₂ and CuI.

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous DMF (3 mL) and triethylamine via syringe. Stir the mixture for 5 minutes at room temperature.

-

Substrate Addition: Add the arylacetylene to the reaction mixture via syringe, followed by the remaining DMF (2 mL).

-

Reaction: Place the Schlenk tube in a preheated oil bath at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzo[b]furan.

Protocol 2: Synthesis of 2-Methyl-2,3-dihydrobenzofuran via Intramolecular Heck Reaction

This protocol details the cyclization of 1-(allyloxy)-2-bromobenzene to form 2-methyl-2,3-dihydrobenzofuran.[11]

Materials:

-

1-(Allyloxy)-2-bromobenzene (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

-

Potassium carbonate [K₂CO₃] (1.5 mmol, 1.5 equiv)

-

Anhydrous Acetonitrile (MeCN) (10 mL)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous acetonitrile (8 mL) followed by 1-(allyloxy)-2-bromobenzene (1.0 mmol) via syringe. Add the remaining acetonitrile (2 mL).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is generally complete in 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst residues, washing the pad with ethyl acetate (15 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2-methyl-2,3-dihydrobenzofuran.

Data Presentation: Substrate Scope & Yield Comparison

The versatility of these palladium-catalyzed methods is demonstrated by their tolerance for a wide range of functional groups on both coupling partners.

Table 1: Representative Yields for Domino Sonogashira/Cyclization of o-Iodophenol with Various Alkynes [3][8]

| Entry | Alkyne Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 2-Phenylbenzofuran | 85-95 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 92 |

| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzofuran | 88 |

| 4 | n-Butyl | 2-n-Butylbenzofuran | 75 |

| 5 | -CH₂OH | 2-(Hydroxymethyl)benzofuran | 70 |

Table 2: Representative Yields for Intramolecular Heck Cyclization [11]

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(Allyloxy)-2-bromobenzene | 2-Methyl-2,3-dihydrobenzofuran | 85 |

| 2 | 1-(Allyloxy)-2-bromo-4-methylbenzene | 2,5-Dimethyl-2,3-dihydrobenzofuran | 89 |

| 3 | 1-(Cinnamyl)-2-bromobenzene | 2-Benzyl-3-methyl-2,3-dihydrobenzofuran | 78 |

References

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]furans.

- Mandali, P. K., & Chand, D. K. (2015). Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach. Synthesis, 47(11), 1661-1668.

- (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

- (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.

- Cacchi, S., et al. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química.

- Reddy, M. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications.

- Choudhury, P., & Saikia, A. K. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1.

- (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.

- Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene.

- Itami, K., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules.

- (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.

- (n.d.). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. PubMed.

- Wolfe, J. P., et al. (n.d.). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC.

- Itami, K., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]

- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach [organic-chemistry.org]

- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]

Protocol for the Purification of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, a key intermediate in synthetic organic chemistry. The protocol outlines a multi-step purification strategy, beginning with an acid-base extraction to remove neutral and basic impurities, followed by recrystallization as the primary method for obtaining a high-purity solid. For challenging separations, an optional column chromatography protocol is also detailed. The rationale behind each step is explained to provide researchers with a deep understanding of the purification principles. Methods for characterizing the final product to confirm its identity and purity are also included.

Introduction and Purification Principles

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is a heterocyclic compound whose structural motif appears in various biologically active molecules. Its use as a building block in drug discovery and development necessitates a high degree of purity to ensure the integrity of subsequent reactions and biological assays[1]. Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with downstream applications and lead to erroneous results.

The purification strategy for this compound leverages the distinct chemical properties of its carboxylic acid functional group. The primary methods employed are:

-

Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic organic impurities. By treating the crude mixture with a mild base (e.g., sodium bicarbonate), the acidic target compound is converted into its water-soluble carboxylate salt, allowing it to be extracted into an aqueous phase. Neutral and basic impurities remain in the organic layer. Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.[2]

-

Recrystallization: This is a powerful technique for purifying solid compounds.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] A suitable solvent is one that dissolves the target compound well when hot but poorly when cold. Impurities, being present in smaller amounts, remain dissolved in the cold solvent as the purified target compound crystallizes.[4][5]

-

Column Chromatography: While often a secondary choice for carboxylic acids due to potential streaking on silica gel, column chromatography is invaluable for separating impurities with polarities similar to the target compound.[2] The issue of streaking, caused by strong interactions between the acidic proton and the silica stationary phase, can be mitigated by adding a small amount of a volatile acid like acetic acid to the mobile phase.[2]

Overall Purification Workflow

The following diagram outlines the decision-making process for purifying crude 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.

Caption: Decision workflow for the purification of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This initial step is designed to remove non-acidic impurities.

Materials

| Reagent | Concentration / Grade |

|---|---|

| Crude Product | N/A |

| Diethyl Ether (or Ethyl Acetate) | Reagent Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution (~8%) |

| Hydrochloric Acid (HCl) | 2M Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

| Deionized Water | N/A |

Procedure

-

Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

-

Basic Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from evolved CO₂ gas. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid.[2] Combine all aqueous extracts. The organic layer containing neutral/basic impurities can be discarded.

-

Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with litmus paper). The 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid will precipitate as a solid.[2]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts. Allow the solid to air-dry, then dry completely in a vacuum desiccator.

Sources

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

analytical methods for 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid quantification

An Application and Protocol Guide for the Quantitative Analysis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Introduction

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is a member of the dihydrobenzofuran class of heterocyclic compounds. Molecules within this structural family are investigated for a range of pharmacological activities and often serve as key intermediates in the synthesis of more complex molecules.[1] Accurate and precise quantification of this analyte is critical in various stages of pharmaceutical development, including process chemistry to monitor reaction completion and impurity profiles, in formulation development to ensure dosage accuracy, and in preclinical studies to understand pharmacokinetics.

This guide provides detailed application notes and validated protocols for the quantification of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid using three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a specific method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[2] All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Part 1: Principles of Method Selection

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the analysis. 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid possesses a UV-active benzofuran ring, a polar carboxylic acid group, and a moderate molecular weight.

-

HPLC-UV: This is the workhorse technique for quality control (QC) environments. The benzofuran moiety provides a suitable chromophore for UV detection, making it ideal for quantifying the analyte in bulk materials or simple formulations where concentration levels are relatively high.[6] Its robustness and cost-effectiveness are significant advantages.